ethyl 5-(5-bromo-3-methoxypyridin-2-yl)-1-ethyl-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(5-bromo-3-methoxypyridin-2-yl)-1-ethyl-1H-pyrazole-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated pyridine ring and a pyrazole carboxylate ester. Its molecular formula is C13H14BrN3O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(5-bromo-3-methoxypyridin-2-yl)-1-ethyl-1H-pyrazole-3-carboxylate typically involves multiple steps. One common approach is to start with the bromination of 3-methoxypyridine, followed by the formation of the pyrazole ring through cyclization reactions. The final step involves esterification to introduce the ethyl carboxylate group. Reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(5-bromo-3-methoxypyridin-2-yl)-1-ethyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 5-(5-bromo-3-methoxypyridin-2-yl)-1-ethyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-(5-bromo-3-methoxypyridin-2-yl)-1-ethyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 5-(5-bromo-3-methoxypyridin-2-yl)-1-ethyl-1H-pyrazole-3-carboxylate can be compared with similar compounds such as:
5-Bromo-3-methoxypyridin-2-yl)methanol: This compound shares the brominated pyridine ring but lacks the pyrazole and carboxylate groups.
tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate: This compound has a similar pyridine ring but includes a carbamate group instead of the pyrazole carboxylate ester.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H16BrN3O3 |
---|---|
Molecular Weight |
354.20 g/mol |
IUPAC Name |
ethyl 5-(5-bromo-3-methoxypyridin-2-yl)-1-ethylpyrazole-3-carboxylate |
InChI |
InChI=1S/C14H16BrN3O3/c1-4-18-11(7-10(17-18)14(19)21-5-2)13-12(20-3)6-9(15)8-16-13/h6-8H,4-5H2,1-3H3 |
InChI Key |
OQRDGGLLOIZNJS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)OCC)C2=C(C=C(C=N2)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.